methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate
Overview
Description
Methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate is a useful research compound. Its molecular formula is C24H22N2O7 and its molecular weight is 450.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.14270105 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
The synthesis of compounds structurally related to the queried chemical has been reported with potent lipid-soluble inhibitors of mammalian dihydrofolate reductase, displaying significant activity against certain cancer models, such as the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Antibacterial Agents
Alkenyl derivatives of similar compounds have shown high in vitro antibacterial activity against anaerobic organisms, comparable or superior to metronidazole. This includes efficacy against Bacteroides species, Fusobacterium, Neisseria gonorrhoeae, and Staphylococcus aureus (Roth et al., 1989).
Novel Heterocyclic Compounds Synthesis
Research has also focused on synthesizing novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from certain key intermediates. These compounds were explored for their anti-inflammatory and analgesic properties, showing significant activity in this domain (Abu‐Hashem et al., 2020).
Herbicidal Activity
The compound ZJ0273, which shares a similar structural motif, is used as a broad-spectrum herbicidal ingredient for weed control. Research on its synthesis, including labeled versions with tritium and carbon-14, supports studies on its metabolism, mode of action, and environmental behavior (Yang et al., 2008).
Corrosion Inhibitors
Barbituric acid derivatives related to the queried chemical structure have been synthesized and evaluated as corrosion inhibitors for mild steel, indicating the versatility of such compounds in industrial applications (Hadi et al., 2018).
Properties
IUPAC Name |
methyl 4-[(5E)-5-[(3,4-dimethoxy-5-prop-2-enylphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O7/c1-5-6-16-11-14(13-19(31-2)20(16)32-3)12-18-21(27)25-24(30)26(22(18)28)17-9-7-15(8-10-17)23(29)33-4/h5,7-13H,1,6H2,2-4H3,(H,25,27,30)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACUHOKMDXDTIW-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC=C)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)CC=C)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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